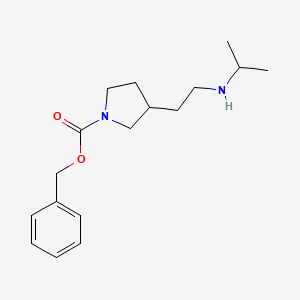
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, an isopropylamino group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Isopropylamino Group: The isopropylamino group can be attached through a reductive amination reaction involving isopropylamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropylamino groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate is unique due to the presence of the isopropylamino group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C17H26N2O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
benzyl 3-[2-(propan-2-ylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)18-10-8-15-9-11-19(12-15)17(20)21-13-16-6-4-3-5-7-16/h3-7,14-15,18H,8-13H2,1-2H3 |
InChI 键 |
ZDNIMWAGZWDSJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine](/img/structure/B13973991.png)
![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)
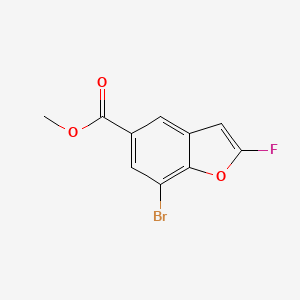

![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)
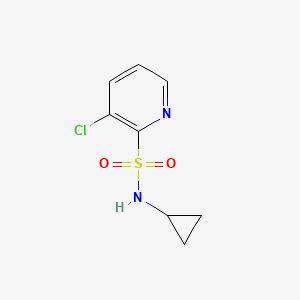

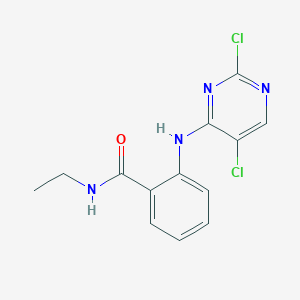
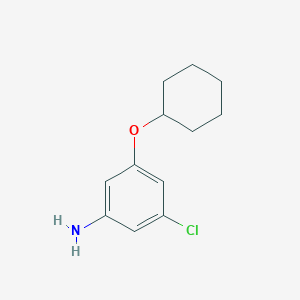

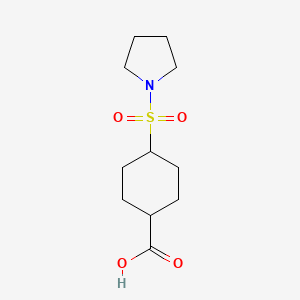

![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)
